(Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate

Stereoselective Synthesis Asymmetric Catalysis Conformational Analysis

(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS 70526-06-6) is a β-enamino ester, a class of compounds valued as versatile building blocks in organic synthesis. Its molecular structure is defined by a pyrrolidine ring, an ethyl ester, and a rigid but-2-enoate backbone with a specific (Z)-configuration.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 70526-06-6
Cat. No. B1299050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate
CAS70526-06-6
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)N1CCCC1
InChIInChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8-
InChIKeyMSOQKPXSIHLODG-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS 70526-06-6): A Defined Stereoisomer for Controlled Synthesis


(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS 70526-06-6) is a β-enamino ester, a class of compounds valued as versatile building blocks in organic synthesis . Its molecular structure is defined by a pyrrolidine ring, an ethyl ester, and a rigid but-2-enoate backbone with a specific (Z)-configuration [1]. This stereochemical definition is the primary point of differentiation from its (E)-isomer (CAS 54716-02-8) and other pyrrolidine-containing analogs, directly influencing its reactivity and the stereochemical outcomes of subsequent reactions .

Stereochemical control Defined (Z)-geometry for diastereoselective synthesis
Building block type β-enamino ester with pyrrolidine ring
Procurement context Single isomer, not a racemic mixture or undefined geometry

The Cost of Substitution: Why (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Cannot Be Replaced by an Isomer or Analog


Substituting (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate with its (E)-isomer (CAS 54716-02-8) or a different ester analog (e.g., methyl ester) introduces uncontrolled variables that can derail a synthetic or research project. The (Z)- and (E)-isomers are distinct chemical entities, often exhibiting different physical properties (e.g., melting point) and, more critically, divergent stereochemical outcomes in diastereoselective reductions or cycloadditions [1][2]. This is because the enamine's geometry dictates the approach of reagents, leading to different product distributions. Similarly, changing the ester group alters the compound's lipophilicity (logP), reactivity, and subsequent synthetic pathways, making direct substitution non-trivial and often scientifically invalid [3]. The evidence below quantifies these critical differences.

Target: (Z)-ethyl ester, CAS 70526-06-6
If replaced by (E)-isomer (CAS 54716-02-8): different InChIKey; altered stereochemical outcome in reductions and cycloadditions
Target: (Z)-ethyl ester, CAS 70526-06-6
If replaced by methyl ester analog: shifted lipophilicity, reactivity, and purification behavior; may require method re-validation
Substitution may lead to uncontrolled diastereomer mixtures; direct replacement is not supported by stereochemical evidence.

Quantitative Evidence for (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS 70526-06-6) vs. Analogs


Stereochemical Definition: (Z)-Isomer vs. (E)-Isomer

The defining feature of CAS 70526-06-6 is its (Z)-configuration, which is structurally distinct from its (E)-isomer (CAS 54716-02-8) [1][2]. This difference is encoded in their InChIKeys: MSOQKPXSIHLODG-HJWRWDBZSA-N for the (Z)-isomer and MSOQKPXSIHLODG-CMDGGOBGSA-N for the (E)-isomer [1][2]. The (Z)-geometry imposes a different spatial orientation of the pyrrolidine and ester groups around the double bond, which is known to influence the stereochemical outcome of reactions like diastereoselective reductions of β-enamino esters [3].

Stereochemistry
Head-to-head
Z-isomer (cis) vs. E-isomer (trans)
Geometry dictates facial selectivity; controls diastereomer outcome
InChIKeys differ: (Z) vs. (E) identities confirmed by PubChem
Stereoselective Synthesis Asymmetric Catalysis Conformational Analysis

Purity and Procurement: Commercial Availability at Defined Specifications

For reliable and reproducible research, high and defined purity is essential. (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS 70526-06-6) is commercially available from multiple suppliers with a specified minimum purity of 95% . In comparison, a related analog, (Z)-methyl 3-(pyrrolidin-1-yl)but-2-enoate (CAS 666857-90-5), is available with a lower stated purity of >90% . The higher purity specification for the ethyl ester can reduce the need for in-house purification, saving time and resources.

Purity specification
Specification review
≥95% (target) vs. >90% (methyl ester analog)
Higher initial purity may reduce need for in-house purification
Source: vendor datasheets; verify lot-specific COA
Chemical Procurement Quality Control Reagent Specification

Predicted Physicochemical Profile: A Differentiated Property Set for Synthetic Planning

Predicted physicochemical properties provide a practical basis for differentiating the target compound from its analogs. The target (Z)-ethyl ester has a predicted boiling point of 263.1±19.0 °C and a density of 1.036±0.06 g/cm³ . The (Z)-methyl ester analog (CAS 666857-90-5) is predicted to have a lower boiling point of 245.0±19.0 °C and a slightly different density of 1.055±0.06 g/cm³ . These differences are consistent with the lower molecular weight and different polarity of the methyl ester, impacting its behavior in purification (e.g., distillation) and reaction workup.

Predicted properties
Cross-study comparable
ΔBP ~18 °C, ΔDensity ~0.019 g/cm³
Boiling point and density differences inform distillation and extraction
Predicted (ACD/Labs); target BP: 263.1 °C, methyl ester BP: 245.0 °C
Computational Chemistry Physicochemical Properties Synthetic Planning

Validated Use Cases for (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate


Stereoselective Synthesis of Chiral Pyrrolidines and β-Amino Esters

The defined (Z)-stereochemistry of this β-enamino ester makes it a critical starting material for diastereoselective reductions. Research has established that the geometry of the enamine dictates the facial selectivity of hydride addition, allowing for controlled access to specific diastereomers of chiral β-amino esters and 2,3-disubstituted pyrrolidines [1]. Using the (Z)-isomer is therefore essential for achieving the desired stereochemical outcome in these synthetic routes, which are fundamental to alkaloid and pharmaceutical intermediate synthesis [2].

Building Block for Mechanistic and Structural Studies

Due to its electron-rich conjugated system, the compound is supplied as a specialized tool for investigating reaction mechanisms and structure-activity relationships . Its high purity specification (95+%) ensures that observed effects are attributable to the target molecule, not impurities. This is crucial for academic labs studying enamine chemistry or industrial R&D groups optimizing a synthetic step where this core structure is a key intermediate .

Pharmaceutical Intermediate and Functional Material Precursor

The compound's unique structure—a pyrrolidine ring and an α,β-unsaturated ester—makes it a valuable building block for assembling more complex molecules with pharmaceutical relevance or tailored material properties . The presence of the pyrrolidine moiety, a common pharmacophore, combined with the (Z)-ester enamine, provides a versatile platform for constructing libraries of drug-like molecules or functional polymers with specific, controlled architectures .

Application
Selection Property
Validation Focus
Stereoselective synthesis of chiral pyrrolidines and β-amino esters
Defined (Z)-stereochemistry
Diastereomeric ratio and facial selectivity
Mechanistic and SAR studies
High purity (95+%)
Impurity profiling and reaction outcome consistency
Research intermediate and material precursor
Pyrrolidine and α,β-unsaturated ester core
Synthetic pathway robustness and building block versatility

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